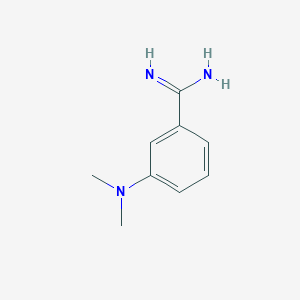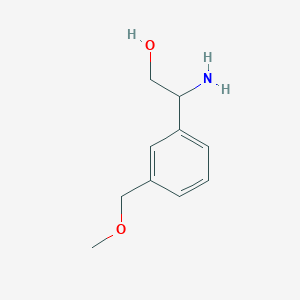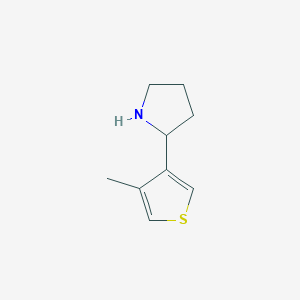
3-(Dimethylamino)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)benzimidamide is a chemical compound with the molecular formula C9H13N3. It belongs to the class of benzimidazole derivatives, which are known for their significant pharmacological activities. Benzimidazole derivatives have been extensively studied for their therapeutic potential, including antiulcer, analgesic, and anthelmintic properties .
Métodos De Preparación
The synthesis of 3-(Dimethylamino)benzimidamide typically involves the reaction of 3-(dimethylamino)benzonitrile with ammonia or an amine under specific conditions. One common method includes the use of aluminum chloride as a catalyst, which facilitates the reaction between 2-aminobenzonitrile and aromatic amines . The reaction conditions can vary, but they often involve refluxing in a suitable solvent such as ethanol or water.
Industrial production methods for benzimidazole derivatives, including this compound, focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are increasingly being adopted .
Análisis De Reacciones Químicas
3-(Dimethylamino)benzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Dimethylamino)benzimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)benzimidamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to inhibit enzymes involved in DNA synthesis and repair, which can lead to their anticancer effects. They may also interact with receptors in the central nervous system, contributing to their analgesic and anti-inflammatory properties .
Comparación Con Compuestos Similares
3-(Dimethylamino)benzimidamide can be compared with other benzimidazole derivatives, such as:
- 2-(Dimethylamino)benzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Phenylbenzimidazole
These compounds share a similar benzimidazole core structure but differ in their substituents, which can significantly impact their pharmacological activities. For example, 5,6-Dimethylbenzimidazole is a breakdown product of vitamin B12 and has different biological activities compared to this compound .
Propiedades
Fórmula molecular |
C9H13N3 |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
3-(dimethylamino)benzenecarboximidamide |
InChI |
InChI=1S/C9H13N3/c1-12(2)8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3,(H3,10,11) |
Clave InChI |
LYYSFVLCXJXISG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)










![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)


